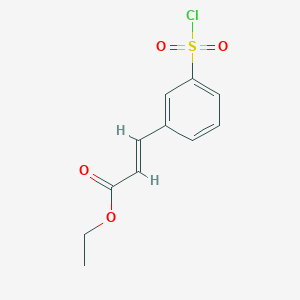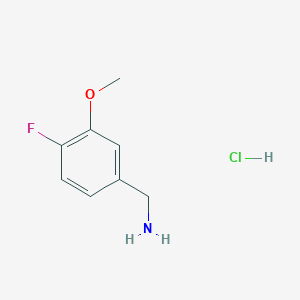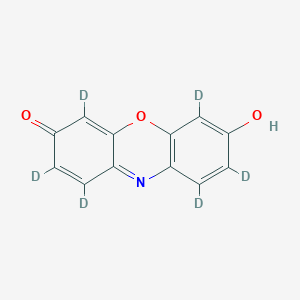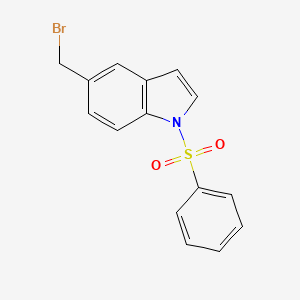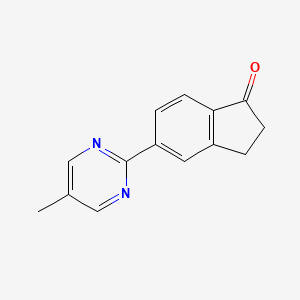
5-(5-Methylpyrimidin-2-yl)-indan-1-one
Descripción general
Descripción
5-(5-Methylpyrimidin-2-yl)-indan-1-one (5MPI) is a synthetic organic compound that has been utilized in a variety of scientific and medical research applications. It is a derivative of indan-1-one, a heterocyclic compound that is composed of a five-membered ring structure of carbon and nitrogen atoms. 5MPI has been studied for its potential to be used in the synthesis of other small molecules, as an intermediate in the production of pharmaceuticals, and as a biochemical probe for a variety of biological targets.
Aplicaciones Científicas De Investigación
1. Structural Analysis and Optimization
Junbo He et al. (2020) conducted a study focusing on the structural analysis of a related compound, PA-1, through X-ray crystallography, DFT calculation, and molecular docking. This research revealed the significance of specific molecular structures, such as the 5-iodo-1,2,3-triazole and benzene ring, in the biological activities of PA-1. The study highlights the potential of similar compounds for optimizing ligand interactions in pharmaceutical research (He et al., 2020).
2. Pharmaceutical Development
In the domain of pharmaceutical research, compounds like 3-(S)-Pyrimidin-5-yl-9-(5,6,7,8-tetrahydro-[1,8]naphthyridin-2-yl)-nonanoic acid, which share structural similarities with 5-(5-Methylpyrimidin-2-yl)-indan-1-one, have been identified as potent and selective antagonists for specific receptors. These findings, as reported by P. Coleman et al. (2004), are instrumental in developing treatments for conditions such as osteoporosis (Coleman et al., 2004).
3. Enzymatic Biotransformation
Sravani Adusumalli et al. (2019) explored the enzymatic biotransformation of PF-5190457, a compound structurally akin to 5-(5-Methylpyrimidin-2-yl)-indan-1-one. Their work reveals the involvement of specific enzymes in the metabolism of such compounds, providing crucial insights for clinical drug development and patient selection (Adusumalli et al., 2019).
4. Fluorescent DNA Probes
Research by S. Singleton et al. (2001) on fluorescent 2'-deoxycytidine analogues, which are structurally related to 5-(5-Methylpyrimidin-2-yl)-indan-1-one, has opened avenues for developing advanced fluorescent probes to study complex biological structures like RecA-DNA complexes (Singleton et al., 2001).
Propiedades
IUPAC Name |
5-(5-methylpyrimidin-2-yl)-2,3-dihydroinden-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-9-7-15-14(16-8-9)11-2-4-12-10(6-11)3-5-13(12)17/h2,4,6-8H,3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABKURTAHPJAFHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C2=CC3=C(C=C2)C(=O)CC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(5-Methylpyrimidin-2-yl)-indan-1-one | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,4,6,7,8,9-Hexahydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B1442340.png)
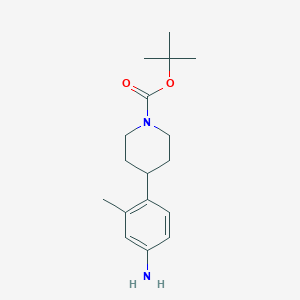
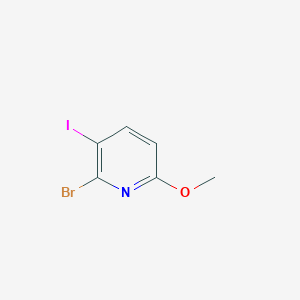
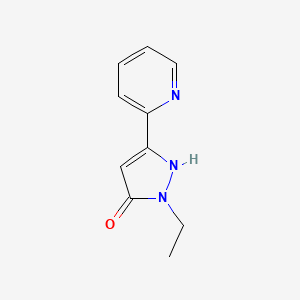
![Carbamic acid, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 4-nitrophenyl ester](/img/structure/B1442345.png)
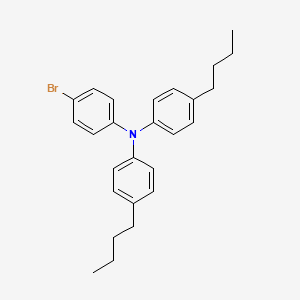
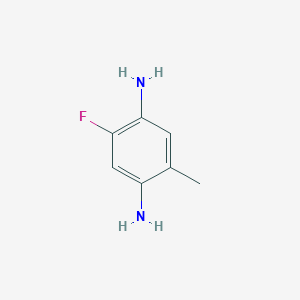
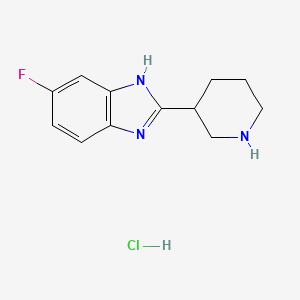
![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)
![tert-Butyl 1,6-diazaspiro[3.4]octane-6-carboxylate](/img/structure/B1442357.png)
